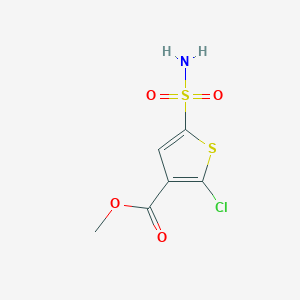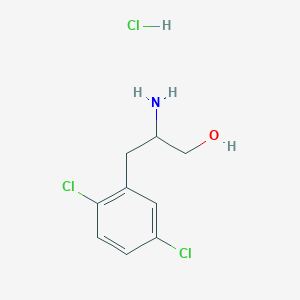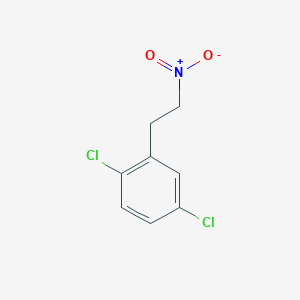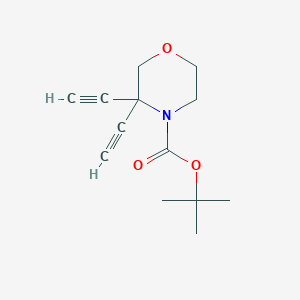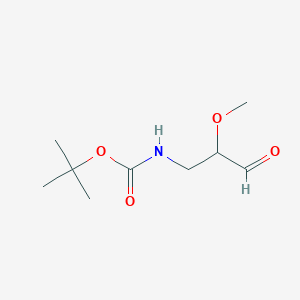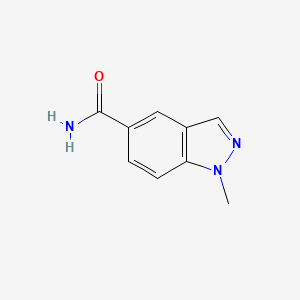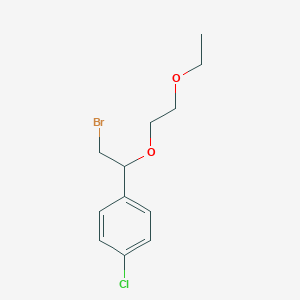
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is an organic compound that features a bromine atom, an ethoxyethoxy group, and a chlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-ethoxyethoxy)ethane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to industrial standards and regulations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the chlorobenzene ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are commonly used.
Major Products Formed
Nucleophilic substitution: Products include 1-(2-hydroxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-amino-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Oxidation: Products include 1-(2-formyl-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or 1-(2-carboxy-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene.
Reduction: Products include 1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene or cyclohexane derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxyethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
1-Bromo-2-ethoxyethane: Lacks the additional ethoxy group, making it less complex.
4-Chlorobenzene: The base structure without the bromine and ethoxyethoxy groups.
Uniqueness
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-4-chlorobenzene is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of new chemical reactions.
Propriétés
Formule moléculaire |
C12H16BrClO2 |
|---|---|
Poids moléculaire |
307.61 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-2-15-7-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
Clé InChI |
KJBRAEQHZNNMGA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(CBr)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


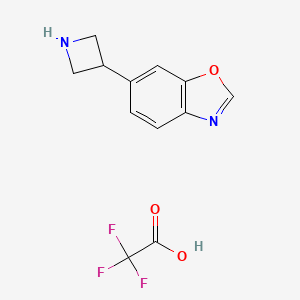
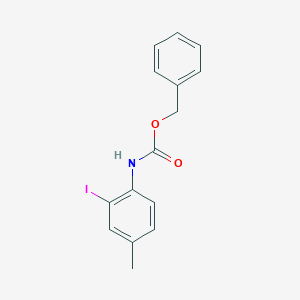
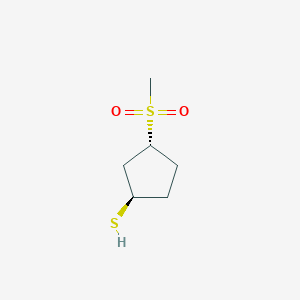
![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)
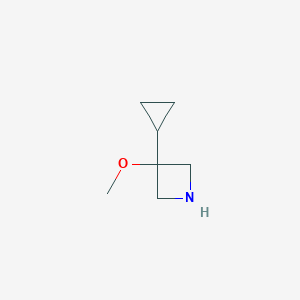
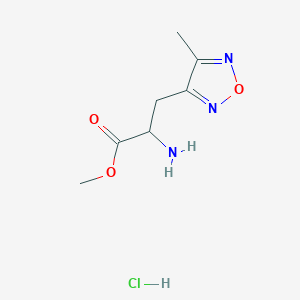
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
